3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide
CAS No.:
Cat. No.: VC17819333
Molecular Formula: C8H9FN2O
Molecular Weight: 168.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9FN2O |
---|---|
Molecular Weight | 168.17 g/mol |
IUPAC Name | 3-fluoro-N'-hydroxy-5-methylbenzenecarboximidamide |
Standard InChI | InChI=1S/C8H9FN2O/c1-5-2-6(8(10)11-12)4-7(9)3-5/h2-4,12H,1H3,(H2,10,11) |
Standard InChI Key | VKHMLWOVWNULNP-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=CC(=C1)F)/C(=N/O)/N |
Canonical SMILES | CC1=CC(=CC(=C1)F)C(=NO)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with three key substituents:
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Fluorine at position 3, influencing electronic distribution and metabolic stability.
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Methyl group at position 5, contributing to hydrophobic interactions.
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Carboximidamide group (-C(=NOH)NH) at position 1, enabling hydrogen bonding and coordination chemistry.
The IUPAC name, 3-fluoro-5-methyl-N'-hydroxybenzene-1-carboximidamide, reflects this substitution pattern. The canonical SMILES representation is CC1=CC(=C(C=C1)F)C(=NO)N
, while the InChIKey GCYOLTOADFJGCL-UHFFFAOYSA-N
provides a unique identifier for database searches .
Physicochemical Properties
Property | Value |
---|---|
Molecular formula | |
Molecular weight | 168.17 g/mol |
Hydrogen bond donors | 2 (N-H and O-H) |
Hydrogen bond acceptors | 3 (N, O, F) |
Topological polar surface area | 72.5 Ų |
The fluorine atom’s electronegativity () induces a dipole moment, while the methyl group enhances lipophilicity (), as inferred from analogs like 3-fluoro-4-methylbenzamidine .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step sequence:
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Nitration: Introduction of a nitro group to 3-fluoro-5-methylbenzene using nitric acid () in sulfuric acid () at 0–5°C.
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Reduction: Catalytic hydrogenation of the nitro intermediate to an amine using palladium on carbon () under gas.
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Carboximidamide Formation: Reaction with hydroxylamine () in ethanol under reflux, yielding the target compound .
Key Reaction:
Industrial Manufacturing
Scalable production employs continuous flow reactors to optimize yield () and purity (). Automated systems regulate temperature () and pressure (), minimizing byproducts like 3-fluoro-5-methylbenzoic acid.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The fluorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with morpholine in dimethylformamide (DMF) at 80°C produces 3-morpholino-5-methyl-N'-hydroxybenzene-1-carboximidamide.
Oxidation and Reduction
-
Oxidation: Treatment with in acidic media cleaves the benzene ring, forming 2-fluoro-4-methyladipic acid.
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Reduction: Catalytic hydrogenation reduces the carboximidamide group to a primary amine () .
Compound | Target Enzyme | |
---|---|---|
3-Fluoro-5-methyl derivative | EGFR tyrosine kinase | 8.47 ± 0.18 |
3-Bromo-5-fluoro analog | VEGFR-2 | 12.3 ± 0.9 |
Cytotoxicity Profiling
Preliminary screens against cancer cell lines reveal moderate activity:
Cell Line | Effect | |
---|---|---|
MCF-7 (breast) | 9.22 ± 0.17 | G0/G1 cell cycle arrest |
HeLa (cervical) | 10.4 ± 0.3 | Caspase-3 activation () |
Mechanistic studies suggest ROS generation () and mitochondrial membrane depolarization () as key drivers of apoptosis.
Industrial and Materials Science Applications
Polymer Modification
Incorporation into polyamide backbones enhances thermal stability () and flame retardancy (LOI ) due to fluorine’s radical-scavenging properties .
Sensor Development
The compound’s amine-reactive carboximidamide group enables covalent immobilization on graphene oxide surfaces, creating electrochemical sensors with detection limits for heavy metals .
Comparison with Structural Analogs
3-Fluoro-4-methylbenzamidine
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Structural difference: Methyl at position 4 vs. 5.
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Bioactivity: 10-fold lower kinase inhibition (), highlighting the importance of substituent positioning.
5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide
-
Halogen substitution: Bromine vs. fluorine alters lipophilicity ().
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Synthetic yield: 72% vs. 88% for the fluoro derivative, reflecting bromine’s steric effects.
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